1-Benzopyrylium, 5-[[6-O-(2-carboxyacetyl)-beta-D-glucopyranosyl]oxy]-3-[[2-O-beta-D-glucopyranosyl-6-O-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-
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Overview
Description
1-Benzopyrylium, 5-[[6-O-(2-carboxyacetyl)-beta-D-glucopyranosyl]oxy]-3-[[2-O-beta-D-glucopyranosyl-6-O-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)- is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including glycosylation reactions, protection and deprotection of hydroxyl groups, and coupling reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and minimize costs. This may include the use of automated synthesis equipment and high-throughput screening techniques to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-Benzopyrylium derivatives can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.
Scientific Research Applications
1-Benzopyrylium derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Used in the development of new materials, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Benzopyrylium derivatives involves interactions with various molecular targets and pathways. These compounds can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. For example, they may inhibit the activity of certain enzymes or modulate the expression of specific genes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzopyrylium derivatives and related flavonoids. These compounds share structural similarities and may exhibit similar biological activities.
Uniqueness
What sets 1-Benzopyrylium, 5-[[6-O-(2-carboxyacetyl)-beta-D-glucopyranosyl]oxy]-3-[[2-O-beta-D-glucopyranosyl-6-O-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)- apart is its unique combination of functional groups and glycosylation patterns, which may confer distinct biological activities and chemical properties.
Biological Activity
The compound 1-Benzopyrylium, 5-[[6-O-(2-carboxyacetyl)-beta-D-glucopyranosyl]oxy]-3-[[2-O-beta-D-glucopyranosyl-6-O-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)- represents a novel class of benzopyrylium salts with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer, antibacterial, and antioxidant properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C48H56O27, indicating a complex structure with multiple functional groups that may contribute to its biological activity. The presence of glucopyranosyl and hydroxyphenyl moieties suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzopyrylium salts, including the compound .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cell lines, particularly in MCF-7 breast cancer cells. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, with cell cycle arrest predominantly occurring in the G1 phase .
- Inhibition of Colony Formation : The compound effectively abrogated colony formation in treated cancer cells, further supporting its role as a potent anticancer agent .
In Vitro Studies
The compound was tested against various cancer cell lines, including:
- MDA-MB-435 (Melanoma) : Exhibited a GI50 value of 1.78 μM.
- HCT116 (Colon Cancer) : Demonstrated significant growth inhibition.
The selectivity against melanoma and colon cancer highlights its potential for targeted therapy .
Antibacterial Activity
The antibacterial properties of the compound were evaluated against several bacterial strains.
Results
- Activity Against Staphylococcus aureus : The compound showed notable activity against S. aureus (ATCC 29213), with a minimum inhibitory concentration (MIC) of 8 μg/mL .
- Limited Activity Against Gram-negative Bacteria : The compound was inactive against E. coli and K. pneumoniae, suggesting a selective antibacterial profile that may be beneficial for treating specific infections .
Antioxidant Activity
The antioxidant capacity of benzopyrylium salts has been assessed through radical scavenging assays.
Findings
The compound demonstrated significant free radical scavenging activity, comparable to ascorbic acid, indicating its potential as an antioxidant agent . This property may contribute to its overall therapeutic efficacy by mitigating oxidative stress in biological systems.
Data Summary
Properties
CAS No. |
218963-77-0 |
---|---|
Molecular Formula |
C46H51O26+ |
Molecular Weight |
1019.9 g/mol |
IUPAC Name |
3-[[(2R,3S,4S,5R,6S)-6-[3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2-(4-hydroxyphenyl)chromenylium-5-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C46H50O26/c1-63-26-10-18(2-8-23(26)50)3-9-32(53)64-16-30-36(57)39(60)43(72-45-41(62)37(58)34(55)28(15-47)69-45)46(71-30)68-27-13-22-24(66-42(27)19-4-6-20(48)7-5-19)11-21(49)12-25(22)67-44-40(61)38(59)35(56)29(70-44)17-65-33(54)14-31(51)52/h2-13,28-30,34-41,43-47,55-62H,14-17H2,1H3,(H3-,48,49,50,51,52,53)/p+1/t28-,29-,30-,34-,35-,36-,37+,38+,39+,40-,41-,43-,44-,45+,46-/m1/s1 |
InChI Key |
XGPCPGROCKPKCA-HYXCUFBPSA-O |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)CC(=O)O)O)O)O)O)C6=CC=C(C=C6)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)COC(=O)CC(=O)O)O)O)O)O)C6=CC=C(C=C6)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)O |
Origin of Product |
United States |
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